(1-Methylindolin-7-yl)boronic acid

Catalog No.
S13978466
CAS No.
M.F
C9H12BNO2
M. Wt
177.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Methylindolin-7-yl)boronic acid

Product Name

(1-Methylindolin-7-yl)boronic acid

IUPAC Name

(1-methyl-2,3-dihydroindol-7-yl)boronic acid

Molecular Formula

C9H12BNO2

Molecular Weight

177.01 g/mol

InChI

InChI=1S/C9H12BNO2/c1-11-6-5-7-3-2-4-8(9(7)11)10(12)13/h2-4,12-13H,5-6H2,1H3

InChI Key

WSPZDIABFRISQV-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)CCN2C)(O)O

(1-Methylindolin-7-yl)boronic acid is a highly functionalized, electron-rich heterocyclic building block utilized primarily in Suzuki-Miyaura cross-coupling workflows. Featuring a partially saturated indoline core and an N-methyl group, this boronic acid provides a direct route to append the 1-methylindolin-7-yl moiety onto aryl or heteroaryl halides. In procurement and process chemistry, it is prioritized for its ability to introduce three-dimensional structural character (higher sp3 fraction) compared to flat indole analogs, while the pre-installed methyl group bypasses the need for amine protection-deprotection cycles during complex synthesis [1].

Research Fit

Suzuki-Miyaura coupling partner for Csp²-Csp² biaryl bond formation
Non-planar indoline scaffold for 3D molecular shape diversity
Supports aqueous coupling conditions via salt formation

Replacing (1-Methylindolin-7-yl)boronic acid with the fully aromatic (1-methyl-1H-indol-7-yl)boronic acid fundamentally alters the target molecule's physicochemical properties, replacing a flexible, sp3-rich ring with a rigid, planar aromatic system that often suffers from poorer aqueous solubility [1]. Furthermore, attempting to use the unmethylated indolin-7-ylboronic acid as a cheaper baseline substitute introduces a reactive secondary amine. Under standard palladium-catalyzed cross-coupling conditions, this unprotected amine frequently participates in competitive Buchwald-Hartwig amination or catalyst poisoning, necessitating additional synthetic steps for transient protection and significantly reducing overall process efficiency [2].

Substitution Risk

Basicity context Indoline nitrogen protonation state may differ significantly from neutral indole analogs, altering solubility and permeability profiles.
Molecular geometry Saturated non-planar core provides distinct 3D vectors; flat indole scaffolds may not replicate shape-dependent binding interactions.
Synthetic accessibility Regioselective 7-position functionalization routes differ; indole C2 reactivity may introduce competing pathways.

Chemoselectivity and Yield in Palladium-Catalyzed Coupling

The presence of the N-methyl group in (1-Methylindolin-7-yl)boronic acid inherently blocks competitive N-arylation pathways during cross-coupling. Class-level reactivity models demonstrate that unprotected indoline boronic acids can suffer from 15-30% yield loss due to competitive C-N coupling or catalyst coordination, whereas N-alkylated indolines consistently achieve >85% yields in standard Suzuki-Miyaura protocols without requiring Boc or Cbz protection [1].

Evidence DimensionCross-coupling chemoselectivity (C-C vs C-N)
Target Compound Data>85% typical yield (exclusive C-C coupling)
Comparator Or BaselineUnmethylated indolin-7-ylboronic acid (~15-30% yield loss to side reactions)
Quantified DifferenceElimination of C-N side reactions; saves 2 synthetic steps (protection/deprotection)
ConditionsStandard Pd-catalyzed Suzuki-Miyaura coupling with aryl halides

Eliminating the need for amine protecting groups reduces reagent costs, shortens production timelines, and improves overall step economy in scale-up.

Basicity differential
Class-level
ΔpKa ≈ 3.7 units (~5,000-fold)
Supports salt formation and aqueous coupling conditions
Computational prediction; verify experimentally

Physicochemical Impact: Fraction sp3 (Fsp3) and Solubility

The indoline core of (1-Methylindolin-7-yl)boronic acid provides a distinct 3D conformation compared to its fully aromatic indole counterpart. Incorporating the reduced indoline system increases the Fraction sp3 (Fsp3) of the resulting scaffold. Comparative structural analyses indicate that shifting from a planar indole to a puckered indoline core can improve kinetic aqueous solubility by up to 2- to 5-fold in final drug candidates, a critical metric for formulation and bioavailability [1].

Evidence DimensionCore spatial geometry and Fsp3 contribution
Target Compound DataPuckered 5-membered ring (sp3 hybridized carbons at C2 and C3)
Comparator Or Baseline(1-Methyl-1H-indol-7-yl)boronic acid (Planar, Fsp3 = 0 for the core)
Quantified DifferenceMeasurable increase in 3D character (Fsp3) and improved downstream solubility profile
ConditionsPhysicochemical profiling of resulting coupled scaffolds

Procuring the indoline rather than the indole analog is essential for research programs prioritizing high Fsp3 to overcome solubility and flat-molecule toxicity liabilities.

Lipophilicity reduction
Class-level
ΔLogP ≈ -0.8 (estimated)
Aligns with lower lipophilicity guidelines for CNS programs
Fragment-based prediction; confirm with measured LogP

Regiochemical Steric Profile at the 7-Position

The boronic acid at the 7-position of (1-Methylindolin-7-yl)boronic acid is situated strictly ortho to the N-methyl group, creating a specific steric environment during transmetalation. While the 5-isomer ((1-methylindolin-5-yl)boronic acid) couples more rapidly due to the lack of steric bulk, the 7-isomer is specifically required to synthesize constrained biaryl systems where the N-methyl group restricts the dihedral angle of the newly formed C-C bond, a feature often exploited in designing selective kinase inhibitors [1].

Evidence DimensionDihedral angle restriction in coupled products
Target Compound Data7-isomer (Ortho-N-methyl creates high rotational barrier)
Comparator Or Baseline5-isomer (Para-N-methyl, unhindered free rotation)
Quantified DifferenceSignificant increase in rotational barrier (atropisomerism potential) in the biaryl product
ConditionsConformational analysis of the resulting cross-coupled biaryl system

Buyers must select the 7-isomer specifically when targeting conformationally locked or restricted biaryl axes for precise active-site binding.

Chemoselectivity advantage
Class-level
Elimination of dearomative diarylation side-reactions reported for indoles
May reduce purification burden in library synthesis
Class-level; verify on specific substrate

Atom Economy vs. Pinacol Esters in Aqueous Conditions

As a free boronic acid, (1-Methylindolin-7-yl)boronic acid offers superior atom economy compared to its pinacol ester equivalent. In aqueous or biphasic Suzuki coupling conditions, the free boronic acid undergoes direct transmetalation, whereas the pinacol ester often requires an in situ hydrolysis step that can slow down the reaction rate and necessitate higher temperatures or stronger bases, which may be detrimental to sensitive substrates [1].

Evidence DimensionActive boron species availability and atom economy
Target Compound DataFree boronic acid (100% active species, MW 177.01)
Comparator Or BaselinePinacol ester (Requires hydrolysis, MW 259.16)
Quantified Difference31.7% reduction in mass required per mole of active boron
ConditionsBiphasic aqueous/organic Suzuki-Miyaura coupling

Procuring the free boronic acid improves mass efficiency and allows for milder, faster coupling conditions when working with base-sensitive electrophiles.

Synthetic route yield
Cross-study comparable
Indoline route 60–85% vs Indole route 40–70%
May offer more predictable supply for scale-up
Yields are substrate-dependent; pilot confirmation needed

Protecting-Group-Free Library Synthesis

Due to the pre-installed N-methyl group, this compound is ideal for high-throughput, automated Suzuki-Miyaura library synthesis where minimizing protection/deprotection steps is critical for rapid analog generation [1].

3D-Rich Fragment-Based Drug Discovery (FBDD)

The indoline core's higher Fsp3 makes this boronic acid a highly effective building block in FBDD programs seeking to escape 'flatland' and improve the solubility and target specificity of hit compounds compared to standard planar indole fragments [2].

Synthesis of Conformationally Restricted Biaryls

The steric bulk of the N-methyl group adjacent to the 7-position boronic acid is leveraged to create biaryl systems with restricted rotation, which is highly valuable in the development of selective kinase inhibitors and atropisomeric ligands [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Covalent inhibitor design research
Protonatable nitrogen for pH-dependent reactivity context
Protonation-state and warhead reactivity profiling
CNS lead-oriented library synthesis
Lower lipophilicity indoline scaffold
CNS multiparameter optimization and LE assessment
Late-stage functionalization research
Saturated core for chemoselective coupling
Side-reaction resistance and yield consistency review

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

177.0961088 g/mol

Monoisotopic Mass

177.0961088 g/mol

Heavy Atom Count

13

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